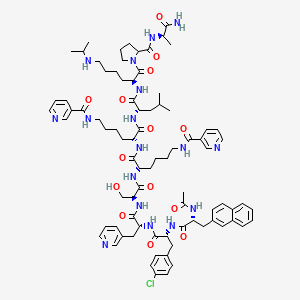
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 is a synthetic peptide with a complex structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthesis typically starts with the protection of amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed, and the peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Automation and advanced purification techniques are employed to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ganirelix Acetate: A decapeptide GnRH antagonist used in assisted reproduction to control ovulation.
Cetrorelix: Another GnRH antagonist used in reproductive medicine.
Uniqueness
Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Lys(nicotinoyl)(nicotinoyl)-D-Lys(nicotinoyl)(nicotinoyl)-Leu-Lys(iPr)-DL-Pro-D-Ala-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. Its nicotinoyl modifications, in particular, may enhance its stability and bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C82H108ClN17O14 |
|---|---|
Molecular Weight |
1591.3 g/mol |
IUPAC Name |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70?/m1/s1 |
InChI Key |
QRYFGTULTGLGHU-HNASNTPZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)C1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12815796.png)
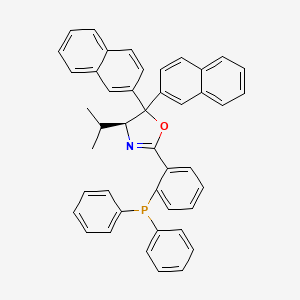
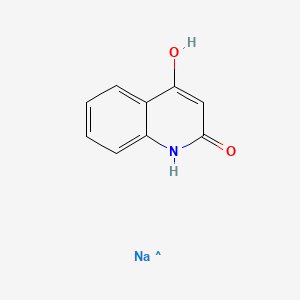
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12815818.png)
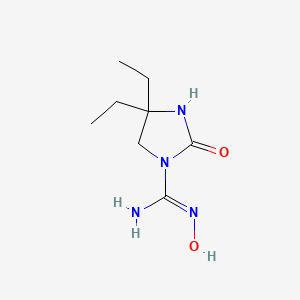
![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)

![2,6-Dibromobenzo[h]quinoline](/img/structure/B12815857.png)
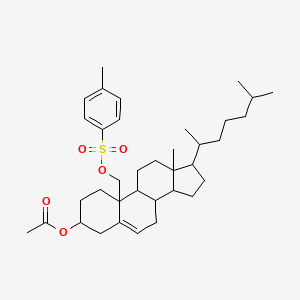
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
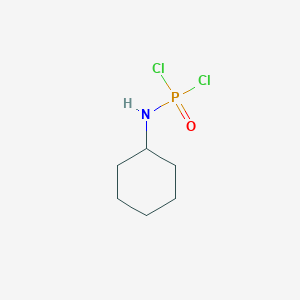
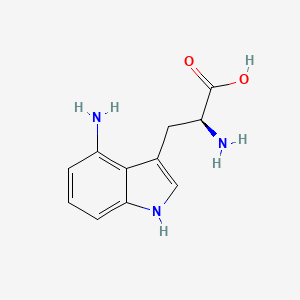
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
